molecular formula C9H14N2O2 B14009193 3-(1-Nitrocyclohexyl)propanenitrile CAS No. 6972-66-3

3-(1-Nitrocyclohexyl)propanenitrile

Cat. No.: B14009193
CAS No.: 6972-66-3
M. Wt: 182.22 g/mol
InChI Key: OYMHZSGOMYEDSI-UHFFFAOYSA-N
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Description

3-(1-Nitrocyclohexyl)propanenitrile is a nitrated cyclohexane derivative featuring a nitro (-NO₂) group at the 1-position of the cyclohexyl ring and a propanenitrile (-CH₂CH₂CN) side chain.

Properties

CAS No.

6972-66-3

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-(1-nitrocyclohexyl)propanenitrile

InChI

InChI=1S/C9H14N2O2/c10-8-4-7-9(11(12)13)5-2-1-3-6-9/h1-7H2

InChI Key

OYMHZSGOMYEDSI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCC#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Nitrocyclohexyl)propanenitrile can be achieved through several methods:

Industrial Production Methods

Industrial production methods for 3-(1-Nitrocyclohexyl)propanenitrile typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-Nitrocyclohexyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles and nitro compounds.

Mechanism of Action

The mechanism of action of 3-(1-Nitrocyclohexyl)propanenitrile involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can lead to various biological and chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-(1,3-Dioxoisoindolin-2-yl)propanenitrile

  • Molecular Formula : C₁₁H₈N₂O₂ (vs. C₉H₁₄N₂O₂ for the nitro compound) .
  • Functional Groups : A dioxoisoindolin ring (electron-deficient lactam) and nitrile group.
  • Structural Features: The dioxoisoindolin moiety introduces planar aromaticity, contrasting with the non-aromatic nitrocyclohexyl group. Crystallographic studies reveal C–H···O and C–H···N interactions stabilizing the lattice, with an R factor of 0.030 . Synthesis involves condensation reactions, differing from the nitration pathways likely used for the nitro analog.

3-(2,6-Dioxocyclohexyl)propanenitrile

  • Molecular Formula: C₉H₁₁NO₂ (vs. C₉H₁₄N₂O₂ for the nitro compound) .
  • Functional Groups : Two ketone (dioxo) groups and a nitrile.
  • Molecular weight: 165.19 g/mol (vs. ~182 g/mol for the nitro compound), reflecting fewer nitrogen atoms. Reactivity: Ketones may undergo nucleophilic addition, whereas the nitro group favors reduction or electrophilic substitution.

Table 1: Comparative Analysis of Structural Analogs

Property 3-(1-Nitrocyclohexyl)propanenitrile 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile 3-(2,6-Dioxocyclohexyl)propanenitrile
Molecular Formula C₉H₁₄N₂O₂ C₁₁H₈N₂O₂ C₉H₁₁NO₂
Molecular Weight (g/mol) ~182 200.20 165.19
Key Functional Groups Nitro, nitrile Dioxoisoindolin, nitrile Dioxo, nitrile
Electron Effects Strong EWG (NO₂) Moderate EWG (lactam) Mild EWG (ketones)
Crystallographic Interactions Likely C–H···O/N (inferred) C–H···O/N (observed) Not reported
Synthetic Route Nitration of cyclohexane derivative Condensation/cyclization Oxidation of cyclohexane precursors

Research Findings and Structural Insights

  • Reactivity : The nitro group in 3-(1-Nitrocyclohexyl)propanenitrile may render the nitrile more electrophilic compared to dioxo analogs, facilitating nucleophilic attacks (e.g., hydrolysis to carboxylic acids).
  • Stability : Nitro compounds are generally thermally stable but sensitive to reduction, whereas dioxo derivatives may degrade under acidic/basic conditions .
  • Crystallography : While 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile’s structure was resolved via SHELX-refined X-ray diffraction , the nitro analog’s crystal packing remains unstudied but could exhibit stronger hydrogen bonding due to nitro’s electronegativity.

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